[1,1'-Biphenyl]-2,2',4,4'-tetrol
Description
Resorcinol, also known as 1,3-dihydroxybenzene, is an aromatic organic compound with the molecular formula C6H4(OH)2. It is one of the three isomeric benzenediols, specifically the 1,3-isomer (or meta-isomer). Resorcinol is a colorless solid that is readily soluble in water, alcohol, and ether, but insoluble in chloroform and carbon disulfide .
Properties
CAS No. |
4371-31-7 |
|---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
4-(2,4-dihydroxyphenyl)benzene-1,3-diol |
InChI |
InChI=1S/C12H10O4/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6,13-16H |
InChI Key |
CFGDTWRKBRQUFB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)O)C2=C(C=C(C=C2)O)O |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C2=C(C=C(C=C2)O)O |
Other CAS No. |
4371-31-7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Resorcinol can be synthesized through several methods. One common method involves the dialkylation of benzene with propylene to produce 1,3-diisopropylbenzene. This intermediate is then oxidized and undergoes a Hock rearrangement to yield acetone and resorcinol . Another method involves the disulfonation of benzene followed by hydrolysis of the 1,3-disulfonate .
Industrial Production Methods: Industrial production of resorcinol typically involves the Hock rearrangement process. This method is preferred due to its efficiency and high yield. The process starts with the dialkylation of benzene to form 1,3-diisopropylbenzene, followed by oxidation and rearrangement to produce resorcinol . This method is widely used in commercial plants in the United States, Germany, China, and Japan .
Chemical Reactions Analysis
Types of Reactions: Resorcinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction of resorcinol can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Resorcinol can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Major Products Formed:
Scientific Research Applications
Resorcinol has a wide range of applications in scientific research and industry:
Mechanism of Action
Resorcinol exerts its effects through several mechanisms:
Keratolytic Activity: Resorcinol helps to remove hard, scaly, or roughened skin by breaking apart dead skin cells, allowing them to flake off.
Antiseptic and Disinfectant: It works by precipitating proteins, which helps to kill bacteria and other microorganisms.
Anti-thyroidal Activity: Resorcinol can inhibit peroxidases in the thyroid, blocking the synthesis of thyroid hormones and causing goiter.
Comparison with Similar Compounds
Resorcinol is part of the resorcinol class of compounds, which includes various derivatives and related compounds:
Similar Compounds: Catechols, hydroquinones, and other benzenediols.
Resorcinol’s versatility and wide range of applications make it a valuable compound in various fields of research and industry.
Biological Activity
[1,1'-Biphenyl]-2,2',4,4'-tetrol, also known as 2,2',4,4'-tetrahydroxybiphenyl, is a polyphenolic compound characterized by two hydroxyl groups on each of the biphenyl rings. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound based on diverse research findings, case studies, and relevant data.
- Molecular Formula : C12H12O4
- Molecular Weight : 218.2 g/mol
- Purity : Typically > 95%
- Melting Point : 281-283 °C
- Boiling Point : 327 °C
The presence of multiple hydroxyl groups enhances its antioxidant properties and potential interactions with various biological systems.
The compound acts primarily through its antioxidant properties. Similar compounds have been shown to interact with various biological targets, including:
- Reactive Oxygen Species (ROS) : Scavenging free radicals and reducing oxidative stress.
- Cell Signaling Pathways : Modulating pathways involved in inflammation and cellular apoptosis.
Antioxidant Activity
Research indicates that [1,1'-Biphenyl]-2,2',4,4'-tetrol exhibits significant antioxidant activity. This property is crucial in mitigating oxidative stress-related diseases. A study demonstrated that this compound improved cell survival rates by approximately 40% in neurodegeneration models induced by oxidative stress (PC12 cells) .
Anti-cancer Properties
Several case studies have highlighted the anti-cancer potential of this compound:
- Breast Cancer Study : A study published in Cancer Letters showed that treatment with [1,1'-Biphenyl]-2,2',4,4'-tetrol led to significant reductions in tumor size in xenograft models. Histological analysis indicated increased apoptosis in treated tumors compared to controls .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) .
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Scavenges ROS; improves cell survival by 40% | |
| Anti-cancer | Reduces tumor size; increases apoptosis | |
| Anti-inflammatory | Inhibits IL-1β production |
Study on Cancer Cells
In a controlled study involving xenograft models of breast cancer, treatment with [1,1'-Biphenyl]-2,2',4,4'-tetrol resulted in:
- A reduction in tumor size.
- Histological evidence of increased apoptosis in treated tissues compared to untreated controls.
Oxidative Stress Model
In neurodegenerative disease models using PC12 cells:
- The compound improved cell viability significantly when exposed to oxidative stress conditions.
Pharmacokinetics
The pharmacokinetic profile of [1,1'-Biphenyl]-2,2',4,4'-tetrol suggests it is well absorbed and metabolized within biological systems. Its stability can be influenced by environmental factors such as pH and temperature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
